1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene
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Overview
Description
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene is an organic compound with a complex structure that includes a methoxyethenyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with methoxyethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the methoxyethenyl group . The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amino compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethenyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethenyl)-3-methylbenzene
- 1-(2-Methoxyethenyl)-4-methylbenzene
- 1-(2-Methoxyethenyl)-2,4-dimethylbenzene
Uniqueness
1-(2-Methoxyethenyl)-2-methyl-3-nitrobenzene is unique due to the presence of both a nitro group and a methoxyethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
79172-35-3 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2-methoxyethenyl)-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-8-9(6-7-14-2)4-3-5-10(8)11(12)13/h3-7H,1-2H3 |
InChI Key |
VWMMWWGERJDHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C=COC |
Origin of Product |
United States |
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